N-[(1-methylpyrazol-4-yl)methyl]prop-2-enamide

Catalog No.
S3065191
CAS No.
1248142-20-2
M.F
C8H11N3O
M. Wt
165.196
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(1-methylpyrazol-4-yl)methyl]prop-2-enamide

CAS Number

1248142-20-2

Product Name

N-[(1-methylpyrazol-4-yl)methyl]prop-2-enamide

IUPAC Name

N-[(1-methylpyrazol-4-yl)methyl]prop-2-enamide

Molecular Formula

C8H11N3O

Molecular Weight

165.196

InChI

InChI=1S/C8H11N3O/c1-3-8(12)9-4-7-5-10-11(2)6-7/h3,5-6H,1,4H2,2H3,(H,9,12)

InChI Key

YWFMDNZHBJWWNT-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)CNC(=O)C=C

Solubility

not available

N-[(1-methylpyrazol-4-yl)methyl]prop-2-enamide is an organic compound characterized by its unique structure, which includes a pyrazole ring and a prop-2-enamide functional group. The molecular formula of this compound is C8H10N3C_8H_{10}N_3, and it is recognized for its potential applications in various scientific fields, particularly in medicinal chemistry and materials science. The presence of the pyrazole moiety contributes to its reactivity and biological activity, making it a subject of interest in research.

  • Inhibitor Design: Some studies have investigated N-MMPA as a scaffold for designing inhibitors for enzymes like kinases, which are important regulators in biological processes.

Kinases are enzymes that transfer phosphate groups from ATP (adenosine triphosphate) to other molecules. This phosphorylation process is essential for many cellular functions. Kinase inhibitors can be useful tools for studying these processes and may have potential applications in drug discovery [].

  • Antimicrobial Activity: Other research has explored the antimicrobial activity of N-MMPA and related compounds.

  • Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or ketones.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
  • Substitution: The compound can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents on the pyrazole ring.

These reactions are facilitated under specific conditions, often involving solvents like dichloromethane or tetrahydrofuran, and may require bases such as triethylamine for optimal results .

Research indicates that N-[(1-methylpyrazol-4-yl)methyl]prop-2-enamide exhibits significant biological activity. It has been investigated for potential therapeutic properties, including:

  • Anti-inflammatory Effects: The compound may inhibit specific enzymes involved in inflammatory pathways.
  • Anticancer Activity: Its structural features suggest potential interactions with cancer-related molecular targets.

The exact mechanisms of action are still being elucidated, but its ability to modulate enzyme activity positions it as a promising candidate for further pharmacological studies .

The synthesis of N-[(1-methylpyrazol-4-yl)methyl]prop-2-enamide typically involves the following steps:

  • Reaction of 1-Methylpyrazole: The starting material, 1-methylpyrazole, is reacted with an acylating agent like acryloyl chloride.
  • Use of Bases and Solvents: A base such as triethylamine is used to facilitate the reaction in solvents like dichloromethane or tetrahydrofuran.
  • Purification: The resulting product is purified through column chromatography to achieve high purity and yield.

In industrial settings, these methods may be scaled up using continuous flow reactors and automated purification systems to enhance efficiency .

N-[(1-methylpyrazol-4-yl)methyl]prop-2-enamide has a broad range of applications:

  • Chemistry: It serves as a building block for synthesizing complex organic molecules and ligands in coordination chemistry.
  • Biology: The compound is explored for its bioactive properties in various biological assays.
  • Medicine: Its potential therapeutic applications include anti-inflammatory and anticancer activities.
  • Industry: It is utilized in developing advanced materials such as polymers and catalysts .

Interaction studies are crucial for understanding how N-[(1-methylpyrazol-4-yl)methyl]prop-2-enamide interacts with biological targets. These studies focus on:

  • Ligand-Receptor Interactions: Investigating how the compound binds to specific receptors or enzymes.
  • Mechanisms of Action: Elucidating the pathways through which it exerts its biological effects.

Such studies are essential for optimizing the efficacy and safety profiles of the compound for potential therapeutic use .

Several compounds share structural similarities with N-[(1-methylpyrazol-4-yl)methyl]prop-2-enamide:

Compound NameStructural FeaturesNotable Activity
N-[2-(1-Methylpyrazol-4-yl)ethyl]prop-2-enamideContains pyrazole ringAnti-inflammatory
N-[1-(Methoxymethyl)-1H-pyrazol-4-yl]prop-2-enamideContains methoxymethyl groupAnticancer
MavelertinibInhibitor of epidermal growth factor receptorAntineoplastic

Uniqueness

N-[(1-methylpyrazol-4-yl)methyl]prop-2-enamide stands out due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness allows it to exhibit activities not commonly found in simpler analogs, making it valuable for diverse applications in medicinal chemistry and materials science .

XLogP3

-0.1

Dates

Modify: 2024-04-15

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